2,2'-Methylenebis(6-cyclooctyl-p-cresol)
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Overview
Description
2,2’-Methylenebis(6-cyclooctyl-p-cresol) is an organic compound with the molecular formula C31H44O2. It is a derivative of p-cresol, featuring two cyclooctyl groups attached to the phenolic rings. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-cyclooctyl-p-cresol) typically involves the reaction of p-cresol with cyclooctyl bromide in the presence of a base, followed by a condensation reaction with formaldehyde. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(6-cyclooctyl-p-cresol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials:
p-Cresol, cyclooctyl bromide, formaldehydeCatalysts: Acidic or basic catalysts to facilitate the condensation reaction
Purification: Crystallization or distillation to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(6-cyclooctyl-p-cresol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Halogenation and nitration reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2,2’-Methylenebis(6-cyclooctyl-p-cresol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in developing antioxidant therapies for diseases related to oxidative damage.
Industry: Utilized in the production of rubber and plastics to enhance their stability and longevity.
Mechanism of Action
The antioxidant properties of 2,2’-Methylenebis(6-cyclooctyl-p-cresol) are attributed to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals. The molecular targets include reactive oxygen species (ROS) and free radicals, which are stabilized by the compound, preventing oxidative damage to cells and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-cyclopentyl-p-cresol)
- 2,2’-Methylenebis(6-cyclohexyl-p-cresol)
- 2,2’-Methylenebis(6-(1-methylcyclohexyl)-p-cresol)
Uniqueness
2,2’-Methylenebis(6-cyclooctyl-p-cresol) is unique due to its larger cyclooctyl groups, which provide enhanced steric hindrance and stability compared to its cyclopentyl and cyclohexyl analogs. This results in superior antioxidant properties and makes it particularly effective in high-temperature applications.
Properties
CAS No. |
93893-71-1 |
---|---|
Molecular Formula |
C31H44O2 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
2-cyclooctyl-6-[(3-cyclooctyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C31H44O2/c1-22-17-26(30(32)28(19-22)24-13-9-5-3-6-10-14-24)21-27-18-23(2)20-29(31(27)33)25-15-11-7-4-8-12-16-25/h17-20,24-25,32-33H,3-16,21H2,1-2H3 |
InChI Key |
UENGFOPWDIIZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2CCCCCCC2)O)CC3=C(C(=CC(=C3)C)C4CCCCCCC4)O |
Origin of Product |
United States |
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